molecular formula C8H8FNO B1282869 1-(2-Amino-5-fluorophenyl)ethanone CAS No. 2343-25-1

1-(2-Amino-5-fluorophenyl)ethanone

Cat. No.: B1282869
CAS No.: 2343-25-1
M. Wt: 153.15 g/mol
InChI Key: JCBLTXXNEXJVFT-UHFFFAOYSA-N
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Description

1-(2-Amino-5-fluorophenyl)ethanone is an organic compound with the molecular formula C8H8FNO. It is characterized by the presence of an amino group and a fluorine atom attached to a phenyl ring, along with an ethanone group. This compound is known for its applications in organic synthesis and its potential use as an intermediate in the production of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with a suitable reagent to introduce the ethanone group. For example, the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride in the presence of a catalyst can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-fluorophenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl ethanones .

Scientific Research Applications

1-(2-Amino-5-fluorophenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Amino-5-fluorophenyl)ethanone exerts its effects involves interactions with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can influence the compound’s electronic properties and reactivity. These interactions can affect enzyme activity, receptor binding, and other biochemical processes .

Comparison with Similar Compounds

  • 2-Amino-5-fluoroacetophenone
  • 1-(2-Amino-5-fluoro-4-methoxyphenyl)ethanone
  • 1-(3-Fluoro-4-nitrophenyl)ethanone

Uniqueness: 1-(2-Amino-5-fluorophenyl)ethanone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-(2-amino-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCBLTXXNEXJVFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20543909
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2343-25-1
Record name 1-(2-Amino-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20543909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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